molecular formula C26H45N3O4 B1401260 tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 926276-18-8

tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No. B1401260
M. Wt: 463.7 g/mol
InChI Key: LLEPKFITUHEOIF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a cyclohexyl group, an amide group, a tert-butyl group, and a pyrrole group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the pyrrole group could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Scalability

  • Efficient Synthesis : An efficient process for the synthesis of a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, has been developed. This process is cost-effective, high yielding, kilogram scalable, and commercially viable, highlighting its potential for large-scale production (Bahekar et al., 2017).

Structural Analysis and Derivatives

  • X-Ray Structural Analysis : Studies like the X-ray structure analysis of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1, 4-dioxocyclobuta[1, 2-c: 3,4-c']dipyrrole-2,5-dicarboxylate provide valuable insights into the molecular structure and configuration of related compounds (Kopf et al., 1998).
  • Organocatalyzed Synthesis : The synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, prepared from Boc-tetramic acid and benzylidenemalononitrile, opens avenues for novel compound creation (Hozjan et al., 2023).

Applications in Medicinal Chemistry

  • Mosquito-larvicidal and Antibacterial Properties : Some derivatives of tert-butyl compounds have shown moderate mosquito-larvicidal and antibacterial activities, suggesting their potential use in public health and pharmaceutical industries (Castelino et al., 2014).

Chemical Properties and Reactions

  • Continuous Flow Synthesis : The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been achieved, showcasing the compound's versatility in modern synthetic methods (Herath & Cosford, 2010).

Novel Synthetic Methods

  • Optimization of Novel Synthetic Methods : The development of a novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, with high selectivity controlled by lithium coordination and steric hindrance, demonstrates the compound's importance in creating new chemical entities (Nishio et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient methods for its synthesis .

properties

IUPAC Name

tert-butyl 2-[2-[(2-amino-2-cyclohexylacetyl)amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O4/c1-25(2,3)21(28-22(30)19(27)16-11-8-7-9-12-16)23(31)29-15-17-13-10-14-18(17)20(29)24(32)33-26(4,5)6/h16-21H,7-15,27H2,1-6H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEPKFITUHEOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)C(C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate

CAS RN

926276-18-8
Record name Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.732
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 2
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
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tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 4
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 5
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 6
tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate

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